methyl 3-[(4-chlorophenyl)({[(3-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(4-chlorophenyl)({[(3-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a thiophene-based sulfonamide derivative characterized by:
- A methyl ester at the thiophene 2-position.
- A sulfamoyl group at the 3-position, substituted with:
- A 4-chlorophenyl moiety.
- A carbamoylmethyl group linked to a 3-methoxyphenyl ring.
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)-[2-(3-methoxyanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O6S2/c1-29-17-5-3-4-15(12-17)23-19(25)13-24(16-8-6-14(22)7-9-16)32(27,28)18-10-11-31-20(18)21(26)30-2/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRHXRULUXPLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-chlorophenyl)({[(3-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using 3-methoxyphenylamine.
Formation of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate compound with sulfamoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-chlorophenyl)({[(3-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, dichloromethane.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted thiophene derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Methyl 3-[(4-chlorophenyl)({[(3-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-[(4-chlorophenyl)({[(3-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Modulating Gene Expression: It can influence the expression of genes involved in various biological processes, thereby affecting cellular behavior.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Key Observations:
Substituent Diversity: The target compound’s carbamoylmethyl-3-methoxyphenyl substituent distinguishes it from simpler analogues like those with methoxyphenyl or isopentylamino groups .
Biological Activity: Compound 10h (PPARβ/δ antagonist) demonstrates that sulfamoyl-thiophene derivatives can modulate nuclear receptors, suggesting a possible pathway for the target compound .
Physicochemical Properties
Biological Activity
Methyl 3-[(4-chlorophenyl)({[(3-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-cancer and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure
The compound features a complex structure that includes a thiophene ring, sulfonamide moiety, and multiple aromatic substituents. Its molecular formula is .
Anti-Cancer Activity
Research has indicated that compounds similar to this compound exhibit promising anti-cancer properties. For instance, derivatives containing the thiophene scaffold have shown efficacy against various cancer cell lines.
- Mechanism of Action : The anti-cancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Studies have demonstrated that such compounds can inhibit key enzymes involved in tumor growth.
Antimicrobial Activity
The compound's sulfonamide group suggests potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
- Case Study : A study on related sulfonamide derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, indicating a strong potential for development as antimicrobial agents.
Synthesis and Characterization
The synthesis of this compound generally involves multi-step reactions starting from easily accessible thiophene derivatives. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds.
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirm molecular structure |
| X-ray Crystallography | Determine crystal structure and packing |
| Mass Spectrometry | Verify molecular weight and purity |
Computational Studies
Computational studies utilizing density functional theory (DFT) have been conducted to predict the electronic properties and reactivity of the compound. These studies suggest that the compound has favorable interactions with biological targets due to its electronic configuration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
